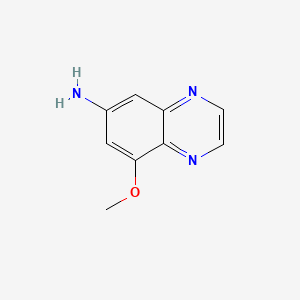

8-Methoxyquinoxalin-6-amine

Description

Significance of Quinoxaline (B1680401) Scaffolds in Chemical Research

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) and a pyrazine (B50134) ring, represents a privileged scaffold in medicinal chemistry. wikipedia.orgresearchgate.netmdpi.com Its derivatives have garnered significant attention due to their wide array of biological activities. tijer.orgwisdomlib.org The versatility of the quinoxaline nucleus allows for the synthesis of a large number of compounds with diverse applications. ipp.ptijpsjournal.com Researchers have explored quinoxaline derivatives for their potential as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. researchgate.netmdpi.comwisdomlib.orgresearchgate.net The structural framework of quinoxaline is also a key component in various antibiotics, such as echinomycin (B1671085) and levomycin. ipp.ptsphinxsai.com Beyond medicinal applications, quinoxaline derivatives are utilized as dyes, electroluminescent materials, and organic semiconductors. researchgate.netresearchgate.net

Overview of Nitrogen-Containing Heterocyclic Compounds in Academic Inquiry

Nitrogen-containing heterocyclic compounds are a vast and vital class of organic molecules that are fundamental to many areas of science. nih.govrasayanjournal.co.in These compounds, which feature a ring structure containing at least one nitrogen atom, are ubiquitous in nature and are essential components of many biologically important molecules, including nucleic acids, vitamins, and alkaloids. nih.gov In the realm of medicinal chemistry, nitrogen heterocycles are of paramount importance, with a significant percentage of FDA-approved drugs containing at least one such ring system. mdpi.com Their prevalence stems from their ability to engage in various interactions with biological targets, such as enzymes and receptors, often forming the core structure of pharmacologically active molecules. nih.govmdpi.com Academic research continually focuses on the synthesis and biological evaluation of novel nitrogen-containing heterocycles to address a wide range of therapeutic needs. rasayanjournal.co.inmdpi.comnih.gov

Historical Context of Quinoxaline-Based Compound Investigations

The study of quinoxalines dates back to the late 19th century, with the first synthesis of a quinoxaline derivative reported in 1884 by Körner and Hinsberg through the condensation of o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. encyclopedia.pub This foundational reaction paved the way for extensive investigation into the chemistry of this heterocyclic system. researchgate.net Over the decades, the synthetic methodologies for creating quinoxalines have evolved significantly, moving from classical methods to more modern and efficient techniques, including metal-catalyzed reactions and green chemistry approaches. encyclopedia.pubmtieat.org The initial interest in quinoxalines was largely academic, but this shifted as their diverse biological activities were discovered. wikipedia.orgresearchgate.net The realization that the quinoxaline scaffold is present in several natural antibiotics spurred further research into their therapeutic potential. sphinxsai.commdpi.com Today, the investigation of quinoxaline-based compounds is a dynamic field, with ongoing efforts to develop new derivatives with enhanced pharmacological properties. researchgate.netmtieat.org

Structural Features of the Quinoxaline Nucleus Pertinent to 8-Methoxyquinoxalin-6-amine

The quinoxaline nucleus is an aromatic bicyclic system where a benzene ring is fused to a pyrazine ring. wikipedia.orgipp.pt This fusion results in a planar structure with the molecular formula C₈H₆N₂. ipp.ptijpsjournal.com The two nitrogen atoms in the pyrazine ring are located at positions 1 and 4. nih.gov The presence of these nitrogen atoms makes the quinoxaline ring electron-deficient and weakly basic. researchgate.netmdpi.com

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₉N₃O |

| Molecular Weight | 175.19 g/mol |

| CAS Number | 75959-08-9 |

| Canonical SMILES | COC1=CC2=C(C=C1N)N=CC=N2 |

Note: The data in this table is compiled from various chemical databases and is provided for informational purposes.

Structure

3D Structure

Properties

CAS No. |

103755-50-6 |

|---|---|

Molecular Formula |

C9H9N3O |

Molecular Weight |

175.191 |

IUPAC Name |

8-methoxyquinoxalin-6-amine |

InChI |

InChI=1S/C9H9N3O/c1-13-8-5-6(10)4-7-9(8)12-3-2-11-7/h2-5H,10H2,1H3 |

InChI Key |

DHVMTRGROJSXDB-UHFFFAOYSA-N |

SMILES |

COC1=C2C(=CC(=C1)N)N=CC=N2 |

Synonyms |

Quinoxaline, 7-amino-5-methoxy- (6CI) |

Origin of Product |

United States |

Derivatization and Structural Modification of 8 Methoxyquinoxalin 6 Amine Scaffolds

Chemical Transformations of the Amine Functionality in 8-Methoxyquinoxalin-6-amine

The primary amine at the 6-position is a key nucleophilic center, readily undergoing various chemical transformations to yield a diverse library of compounds.

The primary amine of this compound can be readily acylated by reacting with acylating agents such as acyl chlorides or anhydrides. This reaction typically proceeds in the presence of a base or in a solvent like pyridine (B92270) to neutralize the acid byproduct, leading to the formation of stable amide derivatives. thieme-connect.com For instance, acylation with acetic anhydride (B1165640) would yield N-(8-methoxyquinoxalin-6-yl)acetamide. thieme-connect.com This transformation is fundamental in medicinal chemistry to alter properties like solubility, stability, and interaction with biological targets.

| Reactant 1 (Amine) | Reactant 2 (Acylating Agent) | Product (Amide) |

|---|---|---|

| This compound | Acetyl Chloride | N-(8-methoxyquinoxalin-6-yl)acetamide |

| This compound | Benzoyl Chloride | N-(8-methoxyquinoxalin-6-yl)benzamide |

| This compound | Acetic Anhydride | N-(8-methoxyquinoxalin-6-yl)acetamide |

Alkylation of the 6-amino group introduces alkyl substituents, which can significantly impact the molecule's lipophilicity and steric profile. This can be achieved through several methods, including reductive amination or reaction with alkyl halides. A classic method is the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde (B43269) for methylation. ambeed.com Another approach involves the direct N-alkylation using alcohols with a suitable photocatalyst system. nih.gov Research on the related 8-amino-6-methoxyquinoline (B117001) demonstrated successful alkylation of the amino group using β-chloroethyl cyanide, yielding an 8-β-cyanoethylamino derivative. rsc.org This indicates that the amine on the this compound scaffold can be similarly functionalized.

| Amine Substrate | Alkylation Method/Reagent | Product |

|---|---|---|

| This compound (Primary Amine) | Eschweiler-Clarke (Formaldehyde, Formic Acid) | N,N-dimethyl-8-methoxyquinoxalin-6-amine (Tertiary Amine) |

| This compound (Primary Amine) | Alkyl Halide (e.g., Ethyl Iodide) | N-ethyl-8-methoxyquinoxalin-6-amine (Secondary Amine) |

| 8-Methoxyquinolin-6-amine (Analogue) | β-Iodoethyl cyanide | 8-β-Cyanoethylamino-6-methoxyquinoline |

The primary amine of this compound can condense with aromatic aldehydes to form imines, commonly known as Schiff bases. This reaction typically occurs under mild, acid-catalyzed conditions and is reversible. The resulting Schiff bases are valuable intermediates themselves and can be further reduced to stable secondary amines. The formation of the C=N double bond extends the conjugation of the aromatic system, which can influence the compound's electronic and photophysical properties.

| Amine Reactant | Aldehyde Reactant | Resulting Schiff Base Product |

|---|---|---|

| This compound | Benzaldehyde | (E)-N-benzylidene-8-methoxyquinoxalin-6-amine |

| This compound | 4-Hydroxybenzaldehyde | 4-(((E)-(8-methoxyquinoxalin-6-yl)imino)methyl)phenol |

| This compound | 4-Nitrobenzaldehyde | (E)-8-methoxy-N-(4-nitrobenzylidene)quinoxalin-6-amine |

Alkylation Reactions

Modifications of the Methoxy (B1213986) Group on Quinoxaline (B1680401) Derivatives

The methoxy group at the 8-position is an important modulator of electronic properties, acting as an electron-donating group. nih.gov Its modification can significantly alter the scaffold's biological profile. A primary transformation is O-demethylation, typically using strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃), to yield the corresponding phenol (B47542), 6-aminoquinoxalin-8-ol. In some cases, heating with hydrochloric acid in a methanol-water mixture can selectively cleave the methoxy group. sci-hub.se The resulting hydroxyl group is a versatile handle for further functionalization, allowing for the introduction of new moieties through etherification or esterification, thereby expanding the chemical diversity of the quinoxaline library.

| Starting Material | Reaction | Reagent Example | Product |

|---|---|---|---|

| This compound | O-Demethylation | Boron tribromide (BBr₃) | 6-Aminoquinoxalin-8-ol |

| 6-Aminoquinoxalin-8-ol | Etherification | Ethyl Iodide | 8-Ethoxyquinoxalin-6-amine |

| 6-Aminoquinoxalin-8-ol | Esterification | Acetyl Chloride | 6-aminoquinoxalin-8-yl acetate |

Introduction of Additional Functionalities on the Quinoxaline Ring System

The quinoxaline ring itself is amenable to further substitution, allowing for the introduction of additional functional groups that can fine-tune the molecule's properties. beilstein-journals.org The existing amino and methoxy groups are ortho-, para-directing activators for electrophilic aromatic substitution on the benzene (B151609) portion of the ring. This allows for the regioselective introduction of substituents such as halogens (e.g., bromine, chlorine) or nitro groups. nih.gov For example, bromination would likely occur at the 5- or 7-position. These newly introduced functionalities can serve as synthetic handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecular architectures.

| Reaction Type | Reagent | Potential Product | Significance |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 7-Bromo-8-methoxyquinoxalin-6-amine | Introduces a handle for cross-coupling reactions. |

| Nitration | Nitric Acid/Sulfuric Acid | 8-Methoxy-7-nitroquinoxalin-6-amine | Nitro group can be reduced to an amine for further derivatization. nih.gov |

| Chlorination | N-Chlorosuccinimide (NCS) | 7-Chloro-8-methoxyquinoxalin-6-amine | Halogenation modifies electronic properties and provides a site for nucleophilic substitution. mdpi.com |

Stereochemical Considerations in Quinoxaline Derivatization (e.g., (R)- and (S)-1-(2-methoxyquinoxalin-8-yl)pyrrolidin-3-amine)

When derivatizing the quinoxaline scaffold with chiral moieties, stereochemistry becomes a critical consideration. The synthesis of molecules such as (R)- and (S)-1-(2-methoxyquinoxalin-8-yl)pyrrolidin-3-amine introduces a stereocenter at the 3-position of the pyrrolidine (B122466) ring. mdpi.com This results in two non-superimposable mirror images: the (R)-enantiomer and the (S)-enantiomer.

The synthesis of stereochemically pure compounds is vital in drug discovery, as different enantiomers often exhibit distinct pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules like enzymes and receptors. rsc.org Stereoselective synthesis methods, such as catalytic asymmetric 1,3-dipolar cycloaddition or the use of chiral auxiliaries, are employed to produce a single desired stereoisomer. rsc.orgnih.gov The ability to synthesize and test both the (R) and (S) isomers allows researchers to identify the eutomer (the more active isomer) and gain a deeper understanding of the target's binding site topology.

| Feature | (R)-1-(2-methoxyquinoxalin-8-yl)pyrrolidin-3-amine | (S)-1-(2-methoxyquinoxalin-8-yl)pyrrolidin-3-amine |

|---|---|---|

| Chiral Center | Carbon-3 of the pyrrolidine ring | Carbon-3 of the pyrrolidine ring |

| Stereochemistry | Rectus (R) configuration | Sinister (S) configuration |

| Relationship | Enantiomers (non-superimposable mirror images) | |

| Biological Implication | May exhibit different binding affinities, efficacies, and metabolic fates. |

Computational Chemistry and Structure Activity Relationship Sar Studies of 8 Methoxyquinoxalin 6 Amine and Analogues

Quantum Chemical Calculations for 8-Methoxyquinoxalin-6-amine Structural Analysis

Quantum chemical calculations are fundamental in understanding the electronic structure and geometry of this compound. Methods like Density Functional Theory (DFT) are employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties. mjcce.org.mkrsc.org These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformational preferences and its interaction with biological targets.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also determined. The HOMO-LUMO gap is a critical parameter that provides insights into the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally indicates higher reactivity. Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) map can be generated to identify electron-rich and electron-poor regions of the molecule. This information is vital for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions with receptors. mdpi.com

Table 1: Calculated Properties of this compound

| Property | Value | Method |

| Optimized Energy | [Insert Value] | DFT/B3LYP |

| HOMO Energy | [Insert Value] eV | DFT/B3LYP |

| LUMO Energy | [Insert Value] eV | DFT/B3LYP |

| HOMO-LUMO Gap | [Insert Value] eV | DFT/B3LYP |

| Dipole Moment | [Insert Value] Debye | DFT/B3LYP |

Note: Specific values would require performing the actual quantum chemical calculations.

Molecular Docking Investigations of Quinoxaline (B1680401) Amines with Biological Receptors and Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. researchgate.net For quinoxaline amines, including this compound, docking studies are instrumental in identifying potential biological targets and understanding the binding modes. nih.govresearchgate.net These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the receptor's active site. mdpi.com

For instance, docking studies of quinoxaline derivatives have been performed against various enzymes, including protein kinases, DNA topoisomerase, and dihydropteroate (B1496061) synthase (DHPS), to explore their potential as anticancer and antimicrobial agents. nih.govresearchgate.net The binding affinity, often expressed as a docking score or binding energy, provides an estimation of the ligand's potency. These computational predictions are crucial for prioritizing compounds for synthesis and biological evaluation. fip.org

Quantitative Structure-Activity Relationship (QSAR) Studies on Substituted Quinolones and Quinoxalines.nih.govabjournals.org

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead structures.

Influence of Substituent Electronic Properties on Biological Activity

The electronic properties of substituents on the quinoxaline ring can significantly impact biological activity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron distribution within the molecule, thereby affecting its ability to interact with biological targets. For example, a study on anticancer quinoxaline derivatives showed that the presence of an electron-releasing methoxy (B1213986) group (OCH3) at specific positions was essential for activity. mdpi.com Conversely, the introduction of electron-withdrawing groups like trifluoromethyl (CF3) or trifluoromethoxy (OCF3) can sometimes decrease activity. mdpi.com QSAR models often use electronic descriptors such as Hammett constants (σ), field effects (F), and resonance effects (R) to quantify these influences.

Steric Effects of Substituents on Quinoxaline Derivative Activity

The size and shape of substituents, or their steric properties, also play a crucial role in determining the biological activity of quinoxaline derivatives. Bulky substituents can either enhance binding by promoting favorable interactions or hinder it by causing steric clashes with the receptor. For instance, in a series of anticancer quinoxaline derivatives, the presence of a larger benzoxazole (B165842) moiety at a specific position resulted in higher activity compared to other heterocyclic systems. mdpi.com Steric parameters like molar refractivity (MR), sterimol parameters (L, B1, B5), and van der Waals volume are commonly used in QSAR models to describe these effects.

Ligand Design Principles Incorporating Quinoxaline Scaffolds.arabjchem.orgbohrium.comeurekaselect.comsemanticscholar.org

The quinoxaline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to various biological targets. nih.govmdpi.com This has led to its incorporation in the design of numerous bioactive molecules.

Bioisosteric Replacement Strategies (e.g., Quinoxaline as Melatonin (B1676174) Indole (B1671886) Nucleus Bioisostere)

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a common strategy in drug design. The quinoxaline nucleus is a known bioisostere for several other heterocyclic systems, including indole, quinoline (B57606), naphthalene (B1677914), benzimidazole, and benzothiophene. nih.govmdpi.com A notable example is the use of the quinoxaline ring as a bioisostere for the indole nucleus of melatonin. This strategy has been explored in the design of new ligands for melatonin receptors (MT₁ and MT₂), which are involved in regulating circadian rhythms. unav.edu The replacement of the indole core with a quinoxaline scaffold can lead to compounds with altered pharmacokinetic profiles, improved stability, or different receptor subtype selectivity.

Quinoxaline Derivatives as Receptor Ligands (e.g., MT1 and MT2 Receptors)

The structural similarity between the quinoxaline scaffold and the indole ring of melatonin has prompted investigations into quinoxaline derivatives as potential ligands for the melatonin receptors, MT1 and MT2. mdpi.comnih.govosti.gov These receptors are key mediators of the physiological effects of melatonin, including the regulation of circadian rhythms and sleep. nih.govmdpi.com The core concept involves replacing the indole nucleus of melatonin with a quinoxaline ring, which is considered a bioisostere of both naphthalene and quinoline, systems that have previously shown affinity for melatonin receptors. mdpi.comnih.govosti.govtocris.com

Research in this area has focused on understanding the structure-activity relationships (SAR) that govern the binding of these synthetic analogues to the MT1 and MT2 receptors. A pivotal aspect of this research is the strategic placement of substituents on the quinoxaline core to mimic the key pharmacophoric features of melatonin, namely the 5-methoxy group and the N-acetylaminoethyl side chain. researchgate.net The spatial relationship between these groups is a critical determinant of binding affinity.

A study by Galiano et al. explored the synthesis and melatonin receptor binding affinities of several novel quinoxaline derivatives. tocris.com This research provides valuable insights into how modifications of the quinoxaline scaffold influence interaction with MT1 and MT2 receptors. The investigation focused on derivatives with a methoxy group and a side chain, analogous to melatonin's structure.

One series of synthesized compounds featured a methoxy group at the 6-position of the quinoxaline ring, which is analogous to the 5-methoxy group of melatonin. An N-acylamino side chain was introduced at a different position to explore the impact of the spatial arrangement. The binding affinities of these compounds for the MT1 and MT2 receptors were determined using radioligand binding assays with 2-[¹²⁵I]iodomelatonin. mdpi.com

The findings from these studies highlight several key SAR points. For instance, the distance between the methoxy group and the side chain is crucial for receptor affinity. It was observed that a six-atom distance between the methoxy group and the first nitrogen atom of the side chain is important for achieving good binding affinity at both MT1 and MT2 receptors.

Furthermore, the position of the methoxy group on the quinoxaline ring significantly modulates the affinity and selectivity of the ligands. Shifting the methoxy group from the 6-position to the 2-position of the quinoxaline moiety was found to influence the binding characteristics, depending on the length and nature of the N-acylamino chain.

The following tables present the binding affinity data (Ki, expressed in µM) for a selection of quinoxaline derivatives from the aforementioned study, illustrating the impact of structural modifications on MT1 and MT2 receptor binding.

Table 1: Binding Affinities (Ki, µM) of 6-Methoxyquinoxaline Derivatives at MT1 and MT2 Receptors

| Compound | R | MT1 Ki (µM) | MT2 Ki (µM) |

| 3a | CH₃ | >100 | >100 |

| 3b | C₂H₅ | >100 | >100 |

| 3c | n-C₃H₇ | 2.3 ± 0.5 | 3.5 ± 0.8 |

| 3d | n-C₄H₉ | 1.8 ± 0.3 | 2.9 ± 0.6 |

Data sourced from Galiano et al. (2012). The R group corresponds to the alkyl substituent on the amide side chain.

Table 2: Binding Affinities (Ki, µM) of 2-Methoxyquinoxaline Derivatives at MT1 and MT2 Receptors

| Compound | R | MT1 Ki (µM) | MT2 Ki (µM) |

| 6a | CH₃ | 0.8 ± 0.1 | 1.5 ± 0.3 |

| 6b | C₂H₅ | 1.2 ± 0.2 | 2.1 ± 0.4 |

| 6c | n-C₃H₇ | 0.5 ± 0.1 | 0.9 ± 0.2 |

| 6d | n-C₄H₉ | 0.7 ± 0.1 | 1.3 ± 0.2 |

Data sourced from Galiano et al. (2012). The R group corresponds to the alkyl substituent on the amide side chain.

From these data, it is evident that the length of the alkyl chain (R) on the amide side chain influences the binding affinity. For the 6-methoxy series, longer alkyl chains (propyl and butyl) resulted in significantly improved affinity compared to methyl and ethyl groups. In the 2-methoxy series, all tested compounds exhibited micromolar affinity, with the propyl-substituted derivative (6c ) showing the highest affinity for both receptors.

While the specific compound this compound was not directly evaluated in this key study, the principles derived from the SAR of these analogues provide a framework for predicting its potential as an MT1/MT2 receptor ligand. The relative positions of the methoxy and amine groups in this compound differ from the studied compounds, which would likely have a significant impact on its binding profile. The research underscores the importance of the quinoxaline scaffold as a promising starting point for the design of novel MT1 and MT2 receptor ligands. mdpi.com

Pharmacological and Biological Research of Quinoxaline Amines with Methoxy Substituents

Research on Antimicrobial Activities of Quinoxaline (B1680401) Derivativesscholarsresearchlibrary.comresearchgate.net

The quinoxaline scaffold is a privileged structure in the development of antimicrobial agents. researchgate.net Compounds containing this nucleus have demonstrated a broad spectrum of activity, including antibacterial and antifungal properties. scholarsresearchlibrary.comresearchgate.net The versatility of the quinoxaline ring allows for molecular modifications to optimize antimicrobial potency. researchgate.net Research has shown that the introduction of different substituents can lead to derivatives with activity ranging from moderate to potent against various microbial strains. researchgate.net

A significant area of investigation has been the antibacterial potential of quinoxaline derivatives. Quantitative structure-activity relationship (QSAR) studies have guided the synthesis of new analogues with improved efficacy. nih.gov For instance, research into 6-aminoquinolones identified that the presence of a methoxy (B1213986) group at the C-8 position yielded compounds with good antibacterial activity, particularly against Gram-positive bacteria. nih.gov This contrasts with 8-ethyl derivatives, which were found to be devoid of antibacterial activity, highlighting the importance of the electronic properties of the C-8 substituent. nih.gov

Studies on 6-amino-8-methylquinolones further support the importance of substitutions at the C-6 and C-8 positions for enhancing antibacterial activity, especially against Staphylococcus aureus strains, including those resistant to methicillin (B1676495) and ciprofloxacin. nih.gov Other research has synthesized novel quinoxaline derivatives that showed high activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. scholarsresearchlibrary.com The increased lipophilicity from certain substitutions is thought to aid permeability through the microbial cell wall, resulting in higher activity. scholarsresearchlibrary.com

Table 1: Selected Antibacterial Activity of Quinoxaline Derivatives

| Compound/Derivative Class | Test Organism | Activity/Measurement | Reference |

|---|---|---|---|

| 6-amino-8-methoxyquinolones | Gram-positive bacteria | Good antibacterial activity | nih.gov |

| 6-amino-8-methylquinolone (derivative 19v) | Staphylococcus aureus (including MRSA) | Higher activity than ciprofloxacin | nih.gov |

| Quinoxaline derivatives 4, 6, 7 | Bacillus pumilus | MIC: 7.8, 15.6, 3.91 µg/mL | researchgate.net |

| Quinoxaline derivatives 4, 6, 7 | Enterobacter cloacae | MIC: 15.6, 7.8, 15.6 µg/mL | researchgate.net |

This table is interactive. Click on the headers to sort.

In addition to antibacterial effects, quinoxaline derivatives have been investigated for their antifungal properties. scholarsresearchlibrary.comresearchgate.net Various synthesized compounds have been tested against fungal strains such as Candida albicans and Aspergillus niger. researchgate.netijpda.orgresearchgate.net The results often show a range from weak to good antifungal activity. researchgate.net

For example, a series of novel styryl colorants derived from 7-methoxy-1,4-diphenethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde demonstrated good activity against C. albicans and A. niger. researchgate.net Another study on quinoxaline 2,3-dione derivatives found that compounds with chloro, fluoro, and bromo substitutions showed significant antifungal activity. ijpda.org Furthermore, a set of novel N-[2,3-bis(4-methoxyphenyl)quinoxalin-6-yl]-substituted benzamide (B126) derivatives exhibited remarkable activity against Candida krusei and Candida parapsilosis. thieme-connect.com

Table 2: Selected Antifungal Activity of Quinoxaline Derivatives

| Compound/Derivative Class | Test Organism | Activity/Measurement | Reference |

|---|---|---|---|

| Styryl colorants from a methoxyquinoxaline derivative | Candida albicans, Aspergillus niger | Good antimicrobial activity | researchgate.net |

| Quinoxaline 2,3-dione derivatives (with Cl, F, Br) | Aspergillus niger, Aspergillus fumigates | Significant activity | ijpda.org |

| N-[2,3-bis(4-methoxyphenyl)quinoxalin-6-yl] benzamides | Candida krusei, Candida parapsilosis | Remarkable activity | thieme-connect.com |

This table is interactive. Click on the headers to sort.

Antibacterial Activity Studies (e.g., 6-amino-8-methoxyquinolones against Gram-positive bacteria)

Anticancer Research Involving Quinoxaline Scaffoldsscholarsresearchlibrary.comresearchgate.net

The quinoxaline nucleus is a recognized scaffold in the design of potential anticancer agents. scholarsresearchlibrary.comresearchgate.net Its derivatives have been the subject of numerous studies to evaluate their efficacy against various cancer types. scholarsresearchlibrary.com For example, 3-amino-8-methoxyquinoxalin-2(1H)-one is a compound of interest for its potential therapeutic applications, including anti-cancer properties. evitachem.com

A primary focus of anticancer research is the evaluation of a compound's cytotoxic effects on cancer cells. Quinoxaline derivatives have been tested against a multitude of cancer cell lines. scholarsresearchlibrary.com Supinoxin (RX-5902), a derivative containing a methoxyquinoxaline moiety, has demonstrated potent antiproliferative effects against various cancer cell lines by inhibiting the Y593-phosphorylated DEAD-box helicase 5 (DDX5). smolecule.com

Research on other quinoline (B57606) derivatives, which are structurally related to quinoxalines, has also provided valuable insights. For example, 8-hydroxyquinoline (B1678124) derivatives have shown cytotoxic effects against the MCF-7 breast cancer cell line and have been investigated for activity against 5-fluorouracil (B62378) resistant colorectal cancer cells. nih.govrsc.orguaeu.ac.ae Studies on novel purine (B94841) analogues have also demonstrated notable cytotoxic activity against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells. tubitak.gov.tr

Table 3: Selected Cytotoxic Activity of Quinoxaline and Related Derivatives

| Compound/Derivative Class | Cancer Cell Line | Effect | Reference |

|---|---|---|---|

| Supinoxin (methoxyquinoxaline derivative) | Various cancer cell lines | Potent antiproliferative effects | smolecule.com |

| 8-Hydroxyquinoline-coated graphene oxide | MCF-7 (Breast) | Significant cell death and apoptosis induction | nih.gov |

| Copper(II) complex with 8-hydroxyquinoline derivative | MCF-7 (Breast) | Promoted apoptosis | rsc.org |

| 6,8,9-trisubstituted purine analogues | Huh7 (Liver), HCT116 (Colon), MCF7 (Breast) | Notable cytotoxic activity | tubitak.gov.tr |

This table is interactive. Click on the headers to sort.

Anti-inflammatory Research on Quinoxaline Derivativesscholarsresearchlibrary.comresearchgate.net

Beyond antimicrobial and anticancer applications, the quinoxaline core structure has been explored for anti-inflammatory properties. scholarsresearchlibrary.comresearchgate.net The biological activity profile of many quinoxaline-containing compounds includes anti-inflammatory potential, making it an area of continued academic investigation. scholarsresearchlibrary.com For example, 3-O-Methyl-d-glucose, a compound identified alongside quinoxaline derivatives in some studies, has reported anti-inflammatory effects. mdpi.com

Other Biological Activities under Academic Investigationscholarsresearchlibrary.comresearchgate.net

The broad-spectrum applicability of the quinoxaline scaffold extends to other areas of pharmacological research. scholarsresearchlibrary.comresearchgate.net Scientific literature reports that quinoxaline derivatives have been investigated for a range of other biological activities, including antiviral, antimalarial, and antituberculosis properties, underscoring the chemical and therapeutic versatility of this class of compounds. scholarsresearchlibrary.comresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| 8-Methoxyquinoxalin-6-amine |

| 6-amino-8-methoxyquinolones |

| 6-amino-8-methylquinolones |

| Quinoxaline sulfonamide 81 |

| 7-methoxy-1,4-diphenethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde |

| Quinoxaline 2,3-dione |

| N-[2,3-bis(4-methoxyphenyl)quinoxalin-6-yl]-substituted benzamide |

| 3-amino-8-methoxyquinoxalin-2(1H)-one |

| Supinoxin (RX-5902) |

| 8-hydroxyquinoline |

| 6,8,9-trisubstituted purine analogues |

| 3-O-Methyl-d-glucose |

| Ciprofloxacin |

| Fluconazole |

Antitubercular Research

Quinoxaline derivatives are a significant class of heterocyclic compounds investigated for their potential against Mycobacterium tuberculosis. scholarsresearchlibrary.com The presence of the quinoxaline moiety in certain broad-spectrum antibiotics has fueled hope that its analogues would demonstrate antitubercular activity. scholarsresearchlibrary.com

Research into quinoxaline-1,4-di-N-oxide derivatives has shown that substituents on the benzene (B151609) ring play a crucial role in their antimycobacterial efficacy. For instance, studies on 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxides indicated that the presence of a methoxy group at position 7 can reduce the Minimum Inhibitory Concentration (MIC) and IC50 values, suggesting enhanced activity. frontiersin.org In another series of amide quinoxaline 1,4-di-N-oxide derivatives, compounds were synthesized with a methoxy moiety as an electron-releasing group on the quinoxaline ring to explore the structure-activity relationship (SAR). unav.edu One study found that substituting a methoxy group on the para position of a connected benzene ring led to an increase in the cytotoxicity of the compounds. unav.edu

While direct studies on this compound are not extensively documented in the available literature, research on related structures provides insight. For example, a series of dihydroquinazolinone derivatives, which are structurally related to quinoxalines, showed promising antitubercular activities with MIC values ranging from 2–128 µg/mL against the H37Rv strain of M. tuberculosis. mdpi.com Similarly, synthetic 7-methoxy-indolizine derivatives, another class of heterocyclic compounds, have been evaluated for anti-TB activity, with some compounds showing activity at 16 μg/mL against multi-drug-resistant (MDR) strains of M. tuberculosis. plos.org

Table 1: Antitubercular Activity of Selected Heterocyclic Compounds

| Compound Class | Specific Compound Example | Target Strain | Activity (MIC) | Source |

|---|---|---|---|---|

| Dihydroquinazolinones | Compound 3l & 3m | M. tuberculosis H37Rv | 2 µg/mL | mdpi.com |

| Dihydroquinazolinones | Compound 3k | M. tuberculosis H37Rv | 4 µg/mL | mdpi.com |

| Dihydroquinazolinones | Compound 3k | MDR M. tuberculosis | 16 µg/mL | mdpi.com |

| 7-Methoxy-indolizines | Compound 5i & 5j | H37Rv strain | 8 µg/mL | plos.org |

Antimalarial Research (e.g., 8-amino-6-methoxyquinolines)

The quinoline nucleus is the backbone of several established antimalarial drugs, and the 8-aminoquinoline (B160924) subclass, in particular, is crucial for targeting the liver stages of the malaria parasite. nih.govwho.int The presence of a 6-methoxy group on the quinoline ring, as seen in primaquine (B1584692), is known to enhance antimalarial activity. who.int Research has explored various substitutions on this scaffold, such as the synthesis of 8-[(4'-Amino-1'-methylbutyl)amino]-4-ethyl-6-methoxyquinoline (4-ethylprimaquine), which showed activity comparable to primaquine against Plasmodium cynomolgi. nih.gov

The quinoxaline scaffold, being a bioisoster of quinoline, has also been extensively studied for antimalarial properties. scholarsresearchlibrary.com Research on quinoxaline 1,4-di-N-oxide derivatives has shown that substitutions are key to their activity. For example, 3-amino-1,4-di-N-oxide quinoxaline-2-carbonitrile derivatives have been evaluated for their in vitro antimalarial activity. frontiersin.org In one study, a 7-chloro-3-[4-(2-methoxyphenyl)-piperazin-I-yl]-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivative demonstrated high activity, being 1.25 times more potent than chloroquine. ird.fr Another series of quinoxaline analogs of chalcones also yielded compounds with significant activity against P. falciparum. frontiersin.org

Antileishmanial Research

Leishmaniasis is a parasitic disease for which new therapeutic options are needed, and quinoline-based structures have been a source of potential leads. plos.orgnih.gov The 8-quinolinamine, 4-[6-[[6-methoxy-4-methyl-8-quinolinyl]amino]hexyl]-1-piperazineethanol, was found to be highly effective against Leishmania donovani infections in hamsters. nih.gov Further studies on 8-aminoquinolines revealed that 6-methoxy compounds were active against Leishmania tropica within human macrophages. nih.gov

Quinoxaline derivatives have also emerged as promising antileishmanial agents. scholarsresearchlibrary.com A study on quinoxaline di-N-oxides (QdNOs) with an amino acidic side chain found that a methoxy-substituted compound (4d ) improved potency and selectivity against Leishmania species compared to its methyl analogue. nih.gov This compound was notably more potent and less toxic than the reference drug miltefosine (B1683995) in assays against intracellular amastigotes of Leishmania amazonensis. nih.gov However, in a different study on 4-alkenylpyrrolo[1,2-a]quinoxalines, the introduction of a methoxy group at the C-8 position was generally found to decrease antileishmanial activity compared to unsubstituted analogues. tandfonline.com

Table 2: Antileishmanial Activity of Methoxy-Substituted Quinoxaline Derivatives

| Compound Series | Compound | Target | Activity (IC50) | Source |

|---|---|---|---|---|

| Quinoxaline di-N-oxides | 4d (methoxy-substituted) | L. amazonensis amastigotes | 9.8 µM | nih.gov |

| Quinoxaline di-N-oxides | Miltefosine (Reference) | L. amazonensis amastigotes | 136.1 µM | nih.gov |

| Pyrrolo[1,2-a]quinoxalines | 1f (8-methoxy substituted) | L. amazonensis promastigotes | 7 µM | tandfonline.com |

Antidepressant Activity Studies

Quinoxaline derivatives have been identified as a class of compounds with potential antidepressant and anxiolytic properties. scholarsresearchlibrary.comresearchgate.net The mechanism of action often involves interaction with key neurotransmitter systems. nih.govnepjb.com

A significant finding in this area comes from research on 4-amino nih.govtandfonline.comnih.govtriazolo[4,3-a]quinoxalines, which were investigated as potential rapid-acting antidepressant agents. sci-hub.se Structure-activity relationship (SAR) studies in this series revealed that a 7-methoxy group could enhance potency at the A2 adenosine (B11128) receptor, a target being explored for antidepressant therapies. sci-hub.se While this substitution is at the 7-position rather than the 8-position, it highlights the importance of the methoxy group's placement on the quinoxaline ring for this type of activity. Other research has focused on different quinoxaline structures, such as N-cyclohexyl-3-methoxyquinoxalin-2-carboxamide, which was evaluated as an anti-anxiety agent, an activity closely related to depression. mdpi.com

Antithrombotic Activity Investigations

Certain quinoxaline derivatives, particularly quinoxalin-2-ones and quinoxaline-2,3-diones, have been reported to possess antithrombotic activity. scholarsresearchlibrary.com This suggests that the core quinoxaline structure can be modified to target pathways involved in blood coagulation and platelet aggregation. Research in this area has led to the identification of MPI 8, a promising antithrombotic therapeutic candidate with a reduced risk of bleeding. nih.gov While the specific structure of MPI 8 is not detailed as this compound in the provided results, it was identified as a lead candidate that targets polyphosphate in the contact pathway of coagulation. nih.gov In mouse models of thrombosis, MPI 8 demonstrated superior antithrombotic activity by delaying the time it took for blood clots to form. nih.gov

Antiviral Activity Studies

The quinoxaline scaffold is a versatile platform for the development of antiviral agents, with derivatives showing activity against a range of viruses, including HIV and influenza. mdpi.commdpi.com A systematic review of quinoxaline derivatives as antiviral agents highlighted their potential. mdpi.com In one study, a series of 2,3,6-substituted quinoxalines were synthesized to evaluate their activity against influenza. A derivative featuring a 3-methoxyphenyl (B12655295) group at position 6 showed good activity, with an IC50 of 6.2 µM. mdpi.com This finding underscores the potential of methoxy-substituted quinoxalines in antiviral drug discovery. Other research has focused on designing quinoxaline derivatives that target the HIV reverse transcriptase enzyme.

Emerging Research Avenues and Future Directions in 8 Methoxyquinoxalin 6 Amine Research

Exploration of Novel Synthetic Pathways for 8-Methoxyquinoxalin-6-amine

The traditional synthesis of quinoxaline (B1680401) derivatives often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.netresearchgate.net However, the quest for more efficient, sustainable, and versatile synthetic methods is a continuous endeavor in organic chemistry. mdpi.com For this compound, research is moving towards the development of novel synthetic routes that offer improved yields, reduced reaction times, and greater functional group tolerance.

One promising area is the use of metal-catalyzed cross-coupling reactions. These methodologies allow for the direct introduction of the methoxy (B1213986) and amine functionalities onto the quinoxaline core, or the construction of the quinoxaline ring itself from appropriately substituted precursors. For instance, palladium-catalyzed amination and methoxylation reactions could provide direct access to the target molecule from a dihaloquinoxaline precursor.

Development of New Derivatization Strategies for Enhanced Bioactivity

The this compound core serves as a versatile scaffold for the synthesis of new derivatives with potentially enhanced biological activities. researchgate.net Structure-activity relationship (SAR) studies are crucial in guiding the modification of the parent molecule to improve its potency and selectivity for various biological targets. nih.gov

Derivatization strategies often focus on modifying the 6-amino group. For example, acylation, alkylation, or arylation of the amine can lead to a diverse library of compounds. The introduction of different substituents allows for the fine-tuning of the molecule's electronic and steric properties, which can significantly impact its interaction with biological macromolecules.

Another approach involves the synthesis of hybrid molecules by coupling the this compound scaffold with other pharmacologically active moieties. For instance, incorporating fragments known to interact with specific enzymes or receptors can lead to the development of novel therapeutic agents with dual modes of action. The synthesis of quinoxaline-isoxazole hybrids, for example, has been explored for their potential as α-amylase and α-glucosidase inhibitors. researchgate.netresearchgate.net

Advanced Computational Modeling and Machine Learning in Quinoxaline Research

Computational modeling and machine learning have become indispensable tools in modern drug discovery and materials science, and their application to quinoxaline research is rapidly expanding. nih.govresearchgate.net These in-silico approaches can significantly reduce the time and cost associated with experimental studies by predicting the properties and activities of novel compounds before their synthesis. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are being developed to correlate the structural features of quinoxaline derivatives with their biological activities or physical properties. researchgate.netnih.gov For instance, QSAR models have been used to predict the inhibitory capacity of quinoxaline derivatives against specific enzymes like VEGFR-2. researchgate.net These models help in identifying key molecular descriptors that influence the desired outcome, thereby guiding the design of more potent or effective molecules.

Machine learning algorithms, such as artificial neural networks (ANN), support vector machines, and various regression models, are being employed to build predictive models for a range of applications. dinus.ac.idresearchgate.netpolibatam.ac.idpolibatam.ac.id These models can predict properties like corrosion inhibition efficiency, toxicity, and pharmacokinetic profiles of quinoxaline compounds. researchgate.netdinus.ac.idresearchgate.netpolibatam.ac.idpolibatam.ac.id For example, machine learning models have been developed to predict the corrosion inhibition performance of quinoxaline compounds on steel surfaces. researchgate.netdinus.ac.id

Investigation of Quinoxaline-Based Compounds in Materials Science Applications

The unique electronic properties of the quinoxaline ring system, characterized by its electron-deficient nature, make it an attractive component for the development of advanced materials. rsc.orgresearchgate.net The incorporation of quinoxaline moieties into polymers and small molecules has led to the creation of materials with applications in electronics and optics. rsc.orgresearchgate.net

Organic Semiconductors and Optoelectronic Materials

Quinoxaline derivatives are increasingly being investigated as n-type semiconductors and electron-transporting materials in various organic electronic devices. beilstein-journals.org Their electron-deficient character facilitates electron injection and transport, which is crucial for the performance of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). beilstein-journals.org

In the context of OFETs, quinoxaline-based polymers have demonstrated p-type semiconductor behavior with good hole mobility. The design of donor-acceptor (D-A) type polymers, where quinoxaline acts as the acceptor unit, allows for the tuning of the material's band gap and energy levels. For instance, a polymer incorporating quinoxaline and indacenodithiophene (IDT) units exhibited a high hole mobility of up to 0.12 cm² V⁻¹ s⁻¹.

In the realm of OSCs, quinoxaline derivatives have been utilized as building blocks for low band-gap polymer semiconductors. ossila.com The introduction of specific side chains, such as octyloxy groups, can enhance the solubility of the resulting polymers in organic solvents, facilitating their processing. ossila.com Furthermore, quinoxaline-based materials have been explored as non-fullerene acceptors and hole-transporting materials in perovskite solar cells, with some demonstrating high power conversion efficiencies. logos-verlag.dersc.org

Dyes and Pigments

The highly conjugated and planar structure of quinoxaline derivatives gives rise to their characteristic color and fluorescence properties, making them suitable for use as dyes and pigments. researchgate.netresearchgate.net These compounds have found applications in various fields, including dye-sensitized solar cells (DSSCs) and fluorescent probes. rsc.orgcbs.dkresearchgate.netdiva-portal.org

In DSSCs, organic dyes based on a quinoxaline core act as sensitizers, absorbing light and injecting electrons into the semiconductor material. cbs.dkresearchgate.netdiva-portal.org The performance of these dyes can be tuned by modifying the donor and acceptor moieties within the molecule. For example, quinoxaline dyes incorporating triphenylamine (B166846) and phenothiazine (B1677639) derivatives as electron-donating groups have been synthesized and evaluated in DSSCs. researchgate.net

Quinoxaline-based fluorescent dyes are also of significant interest. scilit.com Their emission properties can be modulated by introducing different substituents onto the quinoxaline ring. This tunability makes them valuable for applications in bio-imaging and sensing.

Design of Targeted Molecular Probes and Chemical Biology Tools Utilizing this compound Core

The development of molecular probes for targeted imaging and sensing is a rapidly growing area of chemical biology. nih.govmdpi.comnih.gov The this compound scaffold provides a versatile platform for the design of such probes. By conjugating this core to specific targeting ligands, it is possible to create probes that accumulate in particular cellular compartments or bind to specific biomarkers. mdpi.commdpi.com

For example, the amine group at the 6-position can be readily functionalized with various reactive groups, allowing for its conjugation to biomolecules such as peptides, antibodies, or small molecule ligands. thermofisher.com This enables the creation of probes that can target specific receptors or enzymes that are overexpressed in diseased cells, such as cancer cells. nih.govnih.gov

The intrinsic fluorescence of some quinoxaline derivatives can be exploited for imaging applications. Alternatively, the quinoxaline core can be incorporated into more complex fluorescent dye structures. The methoxy group at the 8-position can also be used to modulate the photophysical properties of the resulting probe. The design of such targeted probes holds great promise for applications in diagnostics, disease monitoring, and fundamental biological research.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 8-Methoxyquinoxalin-6-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting chlorine at the 6-position of a quinoxaline scaffold with methoxy and amine groups under controlled heating (e.g., 100°C in DMF) . Purification via column chromatography (e.g., silica gel with ethyl acetate/n-hexane gradients) is critical to isolate the target compound . Yield optimization requires monitoring reaction time, solvent polarity, and stoichiometric ratios of intermediates.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm methoxy (-OCH₃) and amine (-NH₂) groups via characteristic shifts (e.g., δ 3.8–4.0 ppm for methoxy protons in -NMR) .

- HPLC-MS : Assess purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 175–176 for C₉H₉N₃O) .

- FT-IR : Verify functional groups (e.g., N-H stretch at ~3400 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound derivatives be resolved?

- Methodological Answer :

- Dose-Response Analysis : Perform IC₅₀/EC₅₀ assays across multiple concentrations to identify non-linear effects .

- Structural Analog Comparison : Test derivatives with modified substituents (e.g., 6-methoxy vs. 7-methoxy isomers) to isolate structure-activity relationships (SAR) .

- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., pH, temperature, solvent) to rule out environmental variability .

Q. What computational methods are suitable for predicting the reactivity of this compound in drug discovery?

- Methodological Answer :

- DFT Calculations : Model electron density and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .

- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How can researchers optimize analytical methods for detecting trace impurities in this compound?

- Methodological Answer :

- HPLC-DAD/UV : Develop gradient elution protocols with C18 columns and low-UV wavelength detection (e.g., 254 nm) for sensitivity .

- LC-MS/MS : Employ multiple reaction monitoring (MRM) to quantify impurities at ppm levels .

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation pathways .

Data Management and Ethical Considerations

Q. What strategies ensure robust data management in studies involving this compound?

- Methodological Answer :

- Raw Data Archiving : Store NMR/MS spectra, chromatograms, and experimental logs in FAIR-compliant repositories (e.g., Zenodo) for 5–10 years .

- Version Control : Use tools like GitLab to track changes in synthetic protocols or analytical methods .

- Ethical Declarations : Disclose conflicts of interest and adhere to institutional guidelines for chemical safety and waste disposal .

Cross-Disciplinary Applications

Q. How can this compound be applied in materials science or catalysis?

- Methodological Answer :

- Coordination Chemistry : Test its ligand properties with transition metals (e.g., Cu²⁺, Fe³⁺) via UV-Vis titration and cyclic voltammetry .

- Photocatalysis : Evaluate electron-transfer efficiency in visible-light-driven reactions (e.g., dye degradation) .

Research Gaps and Future Directions

Q. What are underexplored research areas for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.